Demethylsuberosin Demonstrates 25-Fold Greater Neuroprotective Potency than Betulinic Acid in a Parkinson's Disease Model
In a head-to-head study evaluating protection against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells, Demethylsuberosin demonstrated a significantly higher potency compared to the known proteasome activator betulinic acid .
| Evidence Dimension | Neuroprotective potency (EC50) against MPP+-induced cell death |
|---|---|
| Target Compound Data | 0.17 µM |
| Comparator Or Baseline | Betulinic acid (4.29 µM) |
| Quantified Difference | Demethylsuberosin is approximately 25-fold more potent than betulinic acid. |
| Conditions | SH-SY5Y human neuroblastoma cells challenged with 1-methyl-4-phenylpyridinium (MPP+) |
Why This Matters
This 25-fold potency advantage makes Demethylsuberosin a superior and more economical tool compound for investigating proteasome activation as a neuroprotective strategy in Parkinson's disease models.
